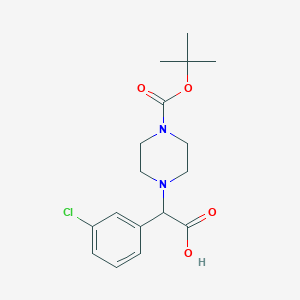

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The official IUPAC name for this compound is 4-(tert-butoxycarbonyl)-1-piperazinylacetic acid. This systematic nomenclature reflects the compound's structural hierarchy, beginning with the acetic acid backbone and incorporating the substituted piperazine ring system. The nomenclature follows established conventions for naming complex heterocyclic compounds containing multiple functional groups.

Alternative systematic names found in chemical databases include 2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid, which explicitly describes the tert-butyl group as 2-methylpropan-2-yl according to systematic naming rules. The compound is also referenced as 1-Piperazineacetic acid, α-(3-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-, providing an alternative systematic approach that emphasizes the piperazine core structure.

The Chemical Abstracts Service has assigned this compound the registry number 885272-99-1, which serves as the definitive identifier across chemical databases and literature. This CAS number distinguishes it from closely related structural analogs, such as the 4-fluorophenyl derivative (CAS 868151-70-6) and the 2-chlorophenyl isomer (CAS 885272-96-8).

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXLMQWRBHJCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. Its structure features a piperazine ring, a chlorophenyl group, and a carboxylic acid functional group, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C₁₇H₂₃ClN₂O₄

- Molecular Weight : 348.83 g/mol

- Structure : The compound consists of a piperazine moiety protected by a tert-butyloxycarbonyl (Boc) group, which can be removed under physiological conditions to reveal the active piperazine structure.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as enzymes and receptors. The mechanism of action may involve:

- Receptor Binding : The compound has shown potential affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

- Modulation of Enzyme Activity : It may interact with specific enzymes, altering their activity and influencing various biochemical pathways .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

1. Neurological Disorders

Research indicates that derivatives similar to this compound can serve as lead structures in drug discovery programs aimed at treating central nervous system (CNS) disorders .

2. Anticancer Activity

Preliminary studies suggest that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For instance, related compounds have shown significant apoptosis-inducing capabilities through modulation of apoptotic gene expression .

3. Biochemical Research

The compound is utilized in studies investigating receptor interactions and signaling pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Dopamine Receptor Affinity : A study on dopamine receptor ligands indicated that modifications to the piperazine structure could enhance binding affinity for the D4 receptor while maintaining selectivity over other receptor types .

- Cytotoxicity Studies : In vitro assays demonstrated that compounds related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The most effective derivatives showed IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of several compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperazine ring, chlorophenyl group | Investigated for CNS activity |

| 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid | Similar structure with different Cl position | Potential differences in receptor affinity |

| 1-(4-Boc-piperazinyl)-1-(phenethyl)acetic acid | Piperazine attached to phenethyl group | Alters pharmacological profile due to substitution |

Scientific Research Applications

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural features enhance the efficacy and specificity of drug candidates, making it an essential component in the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant activity against various biological targets, contributing to advancements in treatments for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical research, this compound is utilized to investigate receptor interactions and signaling pathways. This compound aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. Its ability to modulate receptor activity has made it a valuable tool in the study of pharmacodynamics and pharmacokinetics .

Drug Formulation

The unique structure of this compound allows for improved solubility and stability in drug formulations, which is crucial for enhancing bioavailability and patient compliance. It has been incorporated into both oral and injectable medications, optimizing their delivery and effectiveness. The compound's properties facilitate the development of formulations that can withstand various physiological conditions, ensuring consistent therapeutic outcomes .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various analytical methods. It plays a critical role in quality control processes for pharmaceutical products, ensuring compliance with regulatory standards. The compound's stability and well-characterized properties make it suitable for use in chromatography and mass spectrometry applications .

Material Science

The exploration of this compound's properties extends into material science, where it is investigated for developing new materials with specific functionalities. Its potential applications include drug delivery systems that enhance the performance of existing technologies. Researchers are examining how modifications to its structure can lead to innovative materials capable of targeted delivery and controlled release of therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

- Neurological Disorders : A study demonstrated that derivatives of this compound showed promising results in preclinical models for treating anxiety and depression by modulating serotonin receptors .

- Cancer Research : Research involving piperazine derivatives indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

- Drug Delivery Systems : Innovations in drug delivery using this compound have led to formulations that improve the pharmacokinetic profiles of existing drugs, enhancing their therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Positional Isomers

- 2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8): This para-chloro isomer (MW: 354.83) shares the same molecular formula but differs in the chlorine position.

Halogen and Functional Group Replacements

- 2-(4-Boc-piperazinyl)-2-(3-trifluoromethylphenyl)acetic acid (CAS: 885274-26-0, MW: 412.38):

Replacing chlorine with a trifluoromethyl (CF₃) group increases electron-withdrawing effects, enhancing acidity (pKa ~3.5 vs. ~4.2 for the chloro analog) and metabolic stability . - 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid (CAS: 444892-80-2, MW: 338.37):

Fluorine’s smaller size and high electronegativity improve membrane permeability, making this analog more bioavailable .

Table 1: Substituent Effects on Physicochemical Properties

| Compound (CAS) | Substituent | Molecular Weight | Key Property Change |

|---|---|---|---|

| 885272-99-1 (Target) | 3-Cl | 354.83 | Moderate steric hindrance |

| 885273-01-8 | 4-Cl | 354.83 | Reduced steric hindrance |

| 885274-26-0 | 3-CF₃ | 412.38 | Increased acidity, stability |

| 444892-80-2 | 2-F | 338.37 | Enhanced lipophilicity |

Modifications to the Piperazine Core

Piperazinone Derivatives

- Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (CAS: Not provided): Replacing Boc with a ketone (3-oxopiperazin-1-yl) introduces polarity, reducing logP (predicted ~2.1 vs. ~3.5 for the Boc analog). This derivative showed cytotoxic activity against HT29 colon cancer cells (IC₅₀: 12 µM) .

Ester Prodrugs

- Ethyl 2-[8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (Compound 4): Esterification of the acetic acid moiety increases lipophilicity (logP: 3.8 vs. 2.5 for free acid), enhancing blood-brain barrier penetration. This compound demonstrated selective necrosis in tumor cells (83% vs. 22% in normal cells) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid?

- Methodology : The synthesis typically involves coupling a Boc-protected piperazine with a substituted phenylacetic acid derivative. For example, ethyl 2-(3-chlorophenyl)propanoate can be synthesized via esterification of 2-(3-chlorophenyl)acetic acid using sulfuric acid in ethanol, followed by Boc-protection of the piperazine moiety . Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄, EtOH, reflux | 85 | >95% | |

| Boc Protection | Boc₂O, DMAP, DCM | 78 | >97% |

Q. How is the compound characterized using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.5 ppm for 3-chlorophenyl) confirm structural integrity .

- Mass Spectrometry : Exact mass (354.83 g/mol) matches theoretical values (e.g., [M+H]⁺ at 355.12 m/z) .

- IR Spectroscopy : C=O stretches (~1680–1720 cm⁻¹) for Boc and carboxylic acid groups .

Q. What are the common impurities encountered during synthesis?

- Common Impurities :

- De-Boc byproduct : Hydrolysis of the Boc group under acidic conditions yields 2-(piperazinyl)-2-(3-chlorophenyl)acetic acid .

- Chlorophenyl Isomers : 2-(4-chlorophenyl) analogs may form due to regioselectivity issues in Friedel-Crafts reactions .

Advanced Research Questions

Q. How to optimize the Boc protection/deprotection steps in the synthesis?

- Methodology :

- Protection : Use Boc anhydride (Boc₂O) with DMAP in dichloromethane (DCM) at 0°C to minimize side reactions. Monitor completion via TLC (Rf ~0.5 in EtOAc/hexane 1:3) .

- Deprotection : Employ TFA in DCM (1:4 v/v) for 2 hours at 0°C, followed by neutralization with NaHCO₃. Kinetic studies show >90% deprotection efficiency without racemization .

Q. What strategies are used to resolve stereochemical outcomes in the synthesis?

- Methodology :

- Chiral Chromatography : Use Chiralpak AD-H columns (hexane:IPA 90:10) to separate enantiomers of intermediates .

- Crystallization : Recrystallize from ethanol/water to obtain enantiopure crystals (melting point 200–204°C) .

Q. How to address discrepancies in purity analysis between HPLC and NMR?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.